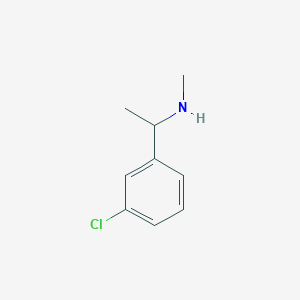

1-(3-Chlorophenyl)-N-methylethanamine

Vue d'ensemble

Description

1-(3-Chlorophenyl)-N-methylethanamine is a synthetic compound belonging to the class of substituted phenethylamines It is characterized by the presence of a chlorine atom at the meta position of the phenyl ring and a methyl group attached to the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-N-methylethanamine can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenylacetonitrile with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Chlorophenyl)-N-methylethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through reactions with nucleophiles such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted phenethylamines.

Applications De Recherche Scientifique

Chemical Properties and Structure

- IUPAC Name : 1-(3-Chlorophenyl)-N-methylethanamine

- Molecular Formula : C9H12ClN

- Molecular Weight : 171.65 g/mol

- Structure : The compound features a chlorophenyl group attached to an N-methylethanamine moiety, which contributes to its pharmacological properties.

Scientific Research Applications

This compound has diverse applications across several scientific domains:

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

- Reactivity Studies : It undergoes various chemical reactions such as oxidation, reduction, and substitution, making it valuable for studying reaction mechanisms and developing new synthetic methods.

Biology

- Neurotransmitter Interaction : Research indicates that this compound may interact with neurotransmitter receptors, particularly in the central nervous system (CNS). Its effects on neurotransmitter release could have implications for mood regulation and cognitive function.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating potential use as an antibacterial agent.

Medicine

- Therapeutic Potential : The compound is being explored for its potential therapeutic applications in treating neurological disorders. Its modulation of neurotransmitter systems may contribute to mood enhancement or anxiety reduction.

- Psychoactive Effects : Due to its psychoactive nature, it has been studied for its influence on CNS activities, which could lead to developments in psychopharmacology.

Industry

- Pharmaceutical Production : this compound is utilized in the pharmaceutical industry as an intermediate in the synthesis of drugs targeting CNS disorders.

- Chemical Manufacturing : Its unique properties make it suitable for producing various chemical products used in industrial applications.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against several bacterial strains | |

| Neuropharmacological | Modulates neurotransmitter release | |

| Psychoactive | Alters mood and cognitive functions |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, researchers found significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting promising potential as an antibacterial agent.

Case Study 2: Neuropharmacological Effects

Another investigation into the neuropharmacological effects revealed that administration of the compound resulted in increased levels of serotonin and norepinephrine in animal models. This suggests potential applications in treating mood disorders and highlights its relevance in psychopharmacological research.

Mécanisme D'action

The mechanism of action of 1-(3-Chlorophenyl)-N-methylethanamine involves its interaction with monoamine transporters, particularly the dopamine transporter. By inhibiting the reuptake of dopamine, the compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism is similar to that of other psychoactive substances, contributing to its stimulant effects.

Comparaison Avec Des Composés Similaires

1-(3-Chlorophenyl)piperazine: Shares the 3-chlorophenyl group but differs in the presence of a piperazine ring instead of an ethanamine structure.

1-(3-Trifluoromethylphenyl)piperazine: Similar structure with a trifluoromethyl group instead of a chlorine atom.

Uniqueness: 1-(3-Chlorophenyl)-N-methylethanamine is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom. This structural configuration imparts distinct pharmacological properties, making it a compound of interest in scientific research.

Activité Biologique

1-(3-Chlorophenyl)-N-methylethanamine, also known by its CAS number 149529-99-7, is an organic compound characterized by a chlorinated phenyl group attached to a methylethanamine moiety. This compound has garnered attention in the fields of pharmacology and toxicology due to its potential biological activities, particularly as a new psychoactive substance (NPS). This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H12ClN. Its structure includes:

- A 3-chlorophenyl group, which may influence its interaction with biological targets.

- An N-methyl group that can affect its pharmacokinetic properties.

Psychoactive Effects

This compound has been associated with stimulant effects similar to those of other cathinones. Studies indicate that it acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), leading to increased levels of these neurotransmitters in the brain. This mechanism is linked to various neuropsychological effects, including euphoria and increased energy levels .

Cytotoxicity and Cellular Impact

Recent in vitro studies have shown that compounds in this class can exhibit cytotoxic effects on neuronal and hepatic cells. These effects may include:

- Mitochondrial dysfunction

- Oxidative stress

- Apoptosis pathway activation under hyperthermic conditions .

The primary mechanism of action for this compound appears to involve the inhibition of neurotransmitter reuptake, particularly for norepinephrine and dopamine. This interaction leads to enhanced synaptic availability of these neurotransmitters, contributing to its stimulant properties. The specific binding affinities and interactions with various receptors are still under investigation.

Case Studies

Several case reports highlight the clinical implications of this compound use:

- Acute Toxicity Cases : Reports indicate instances of acute intoxication resulting in severe neurological symptoms, including agitation, tachycardia, and psychotic episodes. These symptoms often necessitated emergency medical intervention .

- Long-term Effects : Chronic use has been associated with significant cognitive impairments and potential long-term neurological damage, similar to other synthetic stimulants .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Mechanism of Action | Notable Effects |

|---|---|---|

| MDPV (Methylenedioxypyrovalerone) | Norepinephrine-dopamine reuptake inhibitor | Severe agitation, cardiovascular issues |

| α-PVP (Alpha-Pyrrolidinopentiophenone) | Norepinephrine-dopamine reuptake inhibitor | Psychosis, increased heart rate |

| Methcathinone | Norepinephrine-dopamine reuptake inhibitor | Euphoria, potential for addiction |

Research Findings

Research continues to explore the pharmacological profiles of compounds like this compound. Some findings suggest potential therapeutic applications; however, the risks associated with their use as recreational drugs are significant. A study indicated that derivatives could have varying degrees of efficacy as cyclooxygenase (COX) inhibitors, which may open avenues for anti-inflammatory applications .

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUOJXAYGDGASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588545 | |

| Record name | 1-(3-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149529-99-7 | |

| Record name | 1-(3-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.